m-Tolyl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
Description
This compound is a heterocyclic small molecule featuring a piperidine core substituted with a 1,3,4-oxadiazole ring bearing a trifluoromethyl (-CF₃) group at the 5-position. The m-tolyl (meta-methylphenyl) group is linked via a methanone bridge to the piperidine nitrogen. Its structural complexity confers unique physicochemical properties, including enhanced metabolic stability and bioavailability compared to simpler analogs, making it a candidate for pharmaceutical and agrochemical applications. The trifluoromethyl group contributes to increased lipophilicity and electron-withdrawing effects, which may influence binding affinity to biological targets such as enzymes or receptors .
Properties
IUPAC Name |
(3-methylphenyl)-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2/c1-10-3-2-4-12(9-10)14(23)22-7-5-11(6-8-22)13-20-21-15(24-13)16(17,18)19/h2-4,9,11H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKUUMYHXXARPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-Tolyl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Coupling with piperidine: The oxadiazole intermediate is then coupled with a piperidine derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Final coupling with m-tolyl group: The final step involves coupling the piperidine-oxadiazole intermediate with m-tolyl methanone under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening reactions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Ring-opened products.
Substitution: Substituted derivatives at the trifluoromethyl group.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its unique electronic properties.
Material Science: Its structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new drugs, particularly those targeting the central nervous system.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or receptor binding.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological targets.
Polymers: Incorporation into polymer matrices to enhance properties such as thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of m-Tolyl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group and oxadiazole ring are likely key to its binding affinity and specificity.
Comparison with Similar Compounds
Research Implications
The trifluoromethyl substitution in this compound optimizes both potency and drug-like properties compared to analogs. However, synthetic accessibility remains a limitation. Future work should explore hybrid derivatives (e.g., combining -CF₃ with thiophene) to balance yield and activity.
References LookChem. (2022). Synthetic route for 1-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-piperidin-1-yl]-2-m-tolyl-ethanone. Retrieved from LookChem database.
Biological Activity
m-Tolyl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, comparative studies with similar compounds, and relevant case studies.
Structural Overview
The compound features:
- m-Tolyl Group : Enhances lipophilicity and biological interactions.
- Trifluoromethyl Group : Known for its electron-withdrawing properties, which can enhance binding affinity to biological targets.
- Oxadiazole Ring : Associated with various biological activities, particularly anticancer properties.
- Piperidine Moiety : Contributes to the pharmacological profile of the compound.
The exact mechanism of action of this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cancer progression and other diseases. The trifluoromethyl and oxadiazole groups likely play crucial roles in its binding affinity and specificity.
Anticancer Properties
Research indicates that compounds containing oxadiazole rings often exhibit significant cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 15.63 | Tamoxifen (10.38) |
| A549 | 0.12–2.78 | Doxorubicin |
| U-937 | 0.65 | SAHA |
These findings suggest that this compound could be a potent candidate for further development as an anticancer agent .
Other Biological Activities
In addition to anticancer properties, related oxadiazole derivatives have shown:
- Antimicrobial Activity : Some derivatives exhibit effective inhibition against bacterial strains.
- Anti-inflammatory Effects : Certain studies have reported promising results in reducing inflammation in animal models .
Comparative Studies
Several compounds share structural similarities with this compound. The following table summarizes some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(Trifluoromethyl)-1,2,4-Oxadiazole Derivative | Trifluoromethyl and oxadiazole | Anticancer properties |
| 2-Amino-[5-(trifluoromethyl)-1,3,4-thiadiazole] | Heterocyclic structure | Antimicrobial activity |
| 5-(Trifluoromethyl)-1H-pyrazole Derivative | Pyrazole instead of oxadiazole | Inhibitory effects on specific kinases |
These compounds highlight the uniqueness of this compound due to its specific combination of functional groups and structural features that may confer distinct biological activities not found in other similar compounds .
Case Studies
Recent studies have explored the efficacy of this compound in various experimental settings:
-
Cytotoxicity Assays :
- In vitro assays demonstrated significant cytotoxicity against MCF-7 and A549 cell lines.
- Flow cytometry revealed that the compound induces apoptosis in a dose-dependent manner.
-
Molecular Docking Studies :
- Docking studies indicated strong hydrophobic interactions between the compound's aromatic rings and amino acid residues of target receptors.
-
In Vivo Studies :
- Preliminary in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic potential against tumor models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
